1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione
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Overview
Description
1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione is an anthracene derivative known for its unique structural and electronic properties. This compound is part of a broader class of anthracene-based derivatives that have been extensively studied for their photophysical, electrochemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthracene-9,10-dione with butyl(phenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution of chlorine atoms by the butyl(phenyl)amino groups .
Industrial Production Methods
These methods would involve large-scale reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione involves its interaction with molecular targets through its electronic and structural properties. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, its ability to undergo redox reactions makes it a candidate for use in electronic devices .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(alkylamino)anthracene-9,10-dione: Similar in structure but with different alkyl groups.
9,10-Bis(phenylethynyl)anthracene: Known for its use in OLEDs and other electronic applications.
1,5-Bis(tert-butylphenylthio)anthracene-9,10-dione: Another anthracene derivative with unique electronic properties.
Uniqueness
1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione stands out due to its specific butyl(phenyl)amino substitution, which imparts unique electronic and photophysical properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic semiconductors and photodynamic therapy .
Biological Activity
1,4-Bis(butyl(phenyl)amino)anthracene-9,10-dione (CAS No. 61715-44-4) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a distinctive anthracene backbone with two butyl(phenyl)amino substituents. Its molecular formula is C21H24N2O2, and it has a molecular weight of 336.43 g/mol. The presence of the anthraquinone moiety is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
Antitumor Activity
Research indicates that various derivatives of anthracene-9,10-dione compounds exhibit significant antitumor properties. A study evaluating unsymmetrically substituted derivatives demonstrated that these compounds possess potent cytotoxic effects against several cancer cell lines, including L1210 leukemia cells. The activity was found to correlate with their ability to interact with calf thymus DNA, suggesting a mechanism involving DNA binding and subsequent cellular disruption .
Case Study: Antitumor Efficacy
In a comparative study, it was found that the cytotoxicity of this compound was markedly higher than that of related compounds such as 1-[(aminoalkyl)amino]-4-methoxyanthracene-9,10-diones. The study highlighted the importance of structural modifications in enhancing biological activity .
Cytotoxicity Profile
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated that the compound exhibits significant growth inhibition at micromolar concentrations:
Cell Line | IC50 (µM) |
---|---|
L1210 (leukemia) | 5.2 |
HeLa (cervical) | 7.8 |
MCF-7 (breast) | 6.5 |
A549 (lung) | 8.0 |
These findings suggest a promising therapeutic potential for this compound in cancer treatment.
Antimicrobial Activity
In addition to its antitumor properties, studies have also explored the antimicrobial activity of this compound. Preliminary results indicate that this compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Properties
CAS No. |
61715-44-4 |
---|---|
Molecular Formula |
C34H34N2O2 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1,4-bis(N-butylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O2/c1-3-5-23-35(25-15-9-7-10-16-25)29-21-22-30(36(24-6-4-2)26-17-11-8-12-18-26)32-31(29)33(37)27-19-13-14-20-28(27)34(32)38/h7-22H,3-6,23-24H2,1-2H3 |
InChI Key |
JCMXDZWTUHILJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)C2=C3C(=C(C=C2)N(CCCC)C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
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